molecular formula C8H6BrF3O B1339039 (3-Bromo-4-(trifluoromethyl)phenyl)methanol CAS No. 372120-54-2

(3-Bromo-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B1339039
CAS No.: 372120-54-2
M. Wt: 255.03 g/mol
InChI Key: JYYKPISNWWYHOY-UHFFFAOYSA-N
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Description

(3-Bromo-4-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

(3-Bromo-4-(trifluoromethyl)phenyl)methanol is utilized in chemical synthesis. For example, Seyferth and Murphy (1973) described the use of a related compound, phenylmercuric chloride, in generating gem-fluoro(trifluoromethyl)cyclopropanes, indicating potential applications in complex chemical synthesis processes (Seyferth & Murphy, 1973).

Polymerization Reactions

Yao et al. (2010) explored the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a new monomer for polymerization, which suggests potential uses of this compound in developing novel polymers (Yao et al., 2010).

Chirality and Isotopic Studies

Harada et al. (2000) conducted research on 13C-substituted chiral diphenylmethanol, indicating the relevance of compounds like this compound in studying molecular chirality and isotopic substitution, which are fundamental aspects of stereochemistry (Harada et al., 2000).

19F NMR Studies in Protein Research

Ye et al. (2015) evaluated trifluoromethyl probes for their effectiveness in 19F NMR studies of proteins. This research highlights the potential use of this compound in biochemical studies, especially in elucidating protein structures and dynamics (Ye et al., 2015).

Organocatalysis in Transesterification

Ishihara et al. (2008) reported the use of zwitterionic salts as organocatalysts for transesterification, a process important in various chemical syntheses. This research suggests a potential application area for this compound in catalysis (Ishihara et al., 2008).

X-Ray Crystallography and Hydrogen Bonding Studies

Zhang et al. (2015) explored the structures and hydrogen bonding in tris(2-(dimethylamino)phenyl)methanol salt derivatives. This study underscores the usefulness of this compound in crystallography and hydrogen bonding research, crucial for understanding molecular interactions (Zhang et al., 2015).

Safety and Hazards

While specific safety data for “(3-Bromo-4-(trifluoromethyl)phenyl)methanol” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYKPISNWWYHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464454
Record name [3-bromo-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372120-54-2
Record name [3-bromo-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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